molecular formula C10H12BrN5O4 B12408606 (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12408606
M. Wt: 346.14 g/mol
InChI Key: PGHYIISMDPKFKH-DTUHVUQASA-N
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Description

(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the bromine atom and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a protected ribose derivative, which undergoes a series of chemical transformations to introduce the purine base and the bromine atom. The key steps in the synthesis may include:

    Glycosylation: The protected ribose derivative is reacted with a purine base precursor under acidic or basic conditions to form the nucleoside.

    Bromination: The nucleoside is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Deprotection: The protecting groups on the ribose moiety are removed under acidic or basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group using suitable reagents.

    Hydrolysis: The glycosidic bond between the purine base and the ribose moiety can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace the bromine atom.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine would yield an amino-substituted nucleoside, while oxidation of the hydroxymethyl group would yield a carboxyl-substituted nucleoside.

Scientific Research Applications

(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: It can be used to study the mechanisms of nucleic acid replication and repair.

    Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atom and the specific stereochemistry of the compound may enhance its binding affinity to certain enzymes or receptors involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside analog used as an antiretroviral agent.

    Gemcitabine: A nucleoside analog used as an anticancer agent.

Uniqueness

(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the bromine atom and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring. These features may confer enhanced biological activity and selectivity compared to other nucleoside analogs.

Properties

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

PGHYIISMDPKFKH-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)Br)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N

Origin of Product

United States

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